Ethanol-d6

Catalog No.
S1491271
CAS No.
1516-08-1
M.F
C2H6O
M. Wt
52.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanol-d6

CAS Number

1516-08-1

Product Name

Ethanol-d6

IUPAC Name

1,1,1,2,2-pentadeuterio-2-deuteriooxyethane

Molecular Formula

C2H6O

Molecular Weight

52.11 g/mol

InChI

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1D3,2D2,3D

InChI Key

LFQSCWFLJHTTHZ-LIDOUZCJSA-N

SMILES

CCO

Synonyms

Ethyl Alcohol-d6; Alcohol-d6; Alcohol-d6 Anhydrous; Algrain-d6; Anhydrol-d6; Bioethanol-d6; Black Warrant-d6; CDA 19-d6; Denatured Alcohol-d6; Denatured Ethanol-d6; Desinfektol EL-d6; Esumiru WK 88-d6; Ethicap-d6; Ethyl Hydrate-d6; Ethyl Hydroxide-d6

Canonical SMILES

CCO

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])O[2H]

Isotopic Labeling and NMR Spectroscopy:

Deuterated ethanol acts as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. Its deuterium atoms (2H), which replace hydrogen atoms (1H), possess distinct magnetic properties compared to hydrogen. This difference allows researchers to distinguish between signals originating from the solvent and those from the molecule of interest in the sample. This is crucial for identifying and characterizing different molecules within complex mixtures.

Kinetic Isotope Effect Studies:

Deuterium substitution can alter the rates of chemical reactions. Studying the kinetic isotope effect by comparing reaction rates with (2H6)Ethanol and regular ethanol allows researchers to gain insights into reaction mechanisms and the role of specific bonds in the reaction. This information helps in designing and optimizing chemical processes.

Studying Protein-Ligand Interactions:

(2H6)Ethanol can be used to investigate protein-ligand interactions through various techniques like Deuterium Exchange Mass Spectrometry (DXMS). By exchanging hydrogen atoms in a protein with deuterium atoms from the solvent, researchers can track the binding and exchange dynamics between the protein and ligand molecules. This information provides valuable insights into drug discovery and protein function.

Investigating Biological Processes:

Due to its similarity to regular ethanol but with minimal impact on biological systems, (2H6)Ethanol is used in various biological experiments. It helps researchers trace metabolic pathways in living organisms, study the effects of alcohol on biological systems, and investigate the toxicity of various compounds.

Ethanol-d6, also known as deuterated ethanol, is a deuterated form of ethanol where six hydrogen atoms are replaced by deuterium. Its chemical formula is C₂D₆O, and it is primarily used in nuclear magnetic resonance (NMR) spectroscopy due to its unique properties that allow for clearer spectral data. Ethanol-d6 is a colorless, volatile liquid with a pungent odor, exhibiting similar physical characteristics to its non-deuterated counterpart, including a boiling point of approximately 78–79 °C and a density of 0.89 g/mL at 25 °C .

  • Flammability: Ethanol-d6 is flammable and should be kept away from heat sources and open flames.
  • Toxicity: Similar to regular ethanol, ethanol-d6 can be toxic if ingested in large quantities.
  • Deuterium Isotope Exchange: It's important to handle ethanol-d6 in sealed containers to minimize exchange with protium (regular hydrogen) from the environment, which can affect the isotopic purity of the solvent [].
Similar to those of regular ethanol but with differences in kinetics and mechanisms due to the presence of deuterium. Key reactions include:

  • Dehydration: Ethanol-d6 can undergo dehydration to form alkenes.
  • Esterification: It can react with acids to form esters.
  • Oxidation: Ethanol-d6 can be oxidized to acetaldehyde or acetic acid, albeit at different rates compared to regular ethanol due to the isotopic substitution.

These reactions are valuable in mechanistic studies and isotopic labeling .

Ethanol-d6 exhibits biological activities similar to those of regular ethanol, though its metabolic pathways may differ due to the presence of deuterium. It is generally considered less toxic than non-deuterated ethanol and is not classified as a specific target organ toxicant upon repeated exposure . Its use in biological studies often aims to trace metabolic pathways or investigate the effects of alcohol on biological systems without the confounding effects of regular ethanol.

Ethanol-d6 can be synthesized through several methods:

  • Hydrogen Exchange: This method involves the exchange of hydrogen atoms in ethanol with deuterium using deuterated water.
  • Reduction of Acetic Acid: Acetic acid can be reduced using lithium aluminum deuteride to yield ethanol-d6.
  • Deuterated Reagents: The use of deuterated reagents in synthetic pathways leading to ethanol can also produce Ethanol-d6.

These methods allow for varying degrees of purity and isotopic enrichment, making it suitable for specific applications in research .

Ethanol-d6 is primarily utilized in:

  • Nuclear Magnetic Resonance Spectroscopy: It serves as a solvent for NMR studies, providing a non-interfering medium that enhances spectral resolution.
  • Isotopic Labeling Studies: It is employed in metabolic studies and tracer experiments due to its distinct isotopic signature.
  • Chemical Research: Used in mechanistic studies and reaction kinetics where isotopic effects are analyzed.

These applications highlight its importance in both academic and industrial research settings .

Studies involving Ethanol-d6 often focus on its interactions with various biological molecules. For instance:

  • Protein Interactions: Ethanol-d6 can be used to study protein folding and dynamics through NMR techniques.
  • Metabolic Pathways: It aids in tracing metabolic pathways in organisms, allowing researchers to investigate how substances are metabolized differently when labeled with deuterium.

Such studies provide insights into biochemical processes and enhance our understanding of drug metabolism and efficacy .

Ethanol-d6 shares similarities with several other deuterated compounds. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey Characteristics
EthanolC₂H₅OHCommonly used alcohol; highly volatile; toxic.
Methanol-d4C₁D₄OUsed as an NMR solvent; less toxic than methanol.
Acetic Acid-d4C₂D₄O₂Used in organic synthesis; provides insights into reaction mechanisms.
Propanol-d8C₃D₈OUseful for studying larger alcohols' behavior in reactions.

Ethanol-d6 stands out due to its specific application as an NMR solvent, which is crucial for obtaining high-resolution spectra without interference from protons . This makes it particularly valuable in analytical chemistry and biochemistry research contexts.

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 3 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

1516-08-1

Wikipedia

Deuterated ethanol

Dates

Modify: 2023-08-15

Explore Compound Types